molecular formula C13H15NO5 B1620862 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid CAS No. 337497-09-3

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid

Cat. No.: B1620862
CAS No.: 337497-09-3
M. Wt: 265.26 g/mol
InChI Key: HCGXNPQDNIEHBJ-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid is a complex organic compound with the molecular formula C13H15NO5. This compound is known for its unique structure, which includes a benzodioxin ring system, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid include:

Uniqueness

What sets this compound apart is its unique benzodioxin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(5-6-13(16)17)14-7-9-8-18-10-3-1-2-4-11(10)19-9/h1-4,9H,5-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGXNPQDNIEHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384652
Record name 4-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337497-09-3
Record name 4-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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